Cobalt(II) thiocyanate

Description

Significance of Cobalt(II) Thiocyanate (B1210189) in Contemporary Chemical Science

The importance of Cobalt(II) thiocyanate in modern chemistry is multifaceted, stemming from its versatile properties and applications across several sub-disciplines.

Analytical Chemistry: It is widely recognized as a crucial reagent in analytical and forensic chemistry. solubilityofthings.comchemimpex.com Its most prominent application is in the Scott test, a colorimetric method used for the presumptive detection of cocaine and other alkaloids. cymitquimica.comwikipedia.org The test relies on the formation of a characteristic blue-colored complex, the tetrathiocyanatocobaltate(II) ion, [Co(SCN)₄]²⁻, in the presence of these substances. chalmers.se Research is ongoing to optimize this reaction for detecting substances like diazepam and ketamine on solid supports. ehu.eus

Coordination Chemistry: The compound is a cornerstone in the study of coordination complexes. solubilityofthings.com The thiocyanate ligand's ability to coordinate through either the nitrogen or sulfur atom, or to act as a bridge between metal centers, allows for the formation of a remarkable variety of coordination compounds, including discrete complexes, 1D chains, 2D layers, and 3D networks. acs.orgmdpi.comcdnsciencepub.com Researchers actively synthesize and characterize new coordination compounds of Co(SCN)₂ with various co-ligands to study their structural and physical properties, such as magnetic behavior. mdpi.comresearchgate.netnih.gov

Materials Science and Catalysis: this compound serves as a precursor in the synthesis of advanced materials. solubilityofthings.comchemimpex.com These include cobalt-based catalysts used in organic reactions and polymer production. chemimpex.com Its unique properties, including thermochromism (color change with temperature), make it a candidate for applications in materials like pigments and sensors. cymitquimica.com There is also research interest in its potential use in developing high-performance batteries. chemimpex.com

Historical Context of this compound Studies

The study of this compound and its colorful complexes has a long history in chemistry. For many years, it has been employed as a spectrophotometric reagent for the determination of cobalt. oup.com Early studies, such as those published in the mid-20th century, investigated the behavior of its complexes in various organic solvents. acs.org

The compound's use in colorimetric tests for alkaloids also has a significant history, representing one of the earliest and most straightforward methods for their detection. chalmers.se The Scott test, which utilizes a this compound solution, became a widespread, low-cost field test for law enforcement to screen for cocaine. wikipedia.org However, the history of this test is also marked by challenges, as numerous other compounds, such as lidocaine (B1675312) and diphenhydramine, were identified as producing false positives, prompting further research to understand the complex underlying chemistry. wikipedia.orgchalmers.seresearchgate.net This historical context of analytical application continues to drive contemporary research aimed at improving the test's selectivity and clarifying the exact structures of the reaction products. chalmers.semdpi.com

Scope and Research Objectives for this compound Investigations

Current research on this compound is vibrant and guided by several key objectives:

Synthesis of Novel Coordination Polymers: A major focus is the synthesis of new coordination polymers and compounds by reacting Co(SCN)₂ with various organic co-ligands, such as pyridyl derivatives. mdpi.comresearchgate.net The primary goal is to create materials with desired physical properties, particularly interesting magnetic behaviors like single-chain magnetism. mdpi.comnih.gov This involves detailed characterization using techniques like single-crystal X-ray diffraction, thermal analysis, and magnetic measurements. mdpi.com

Elucidation of Reaction Mechanisms: A significant area of investigation is clarifying the complex chemistry of its reactions in analytical tests. chalmers.se Researchers aim to definitively identify the structures of the blue products formed with substances like cocaine and other organic bases, which can be either ionic coordination compounds (ion pairs) or neutral coordination compounds. researchgate.netmdpi.com This research employs advanced analytical techniques to distinguish between these species and understand the factors that favor the formation of one over the other. chalmers.seresearchgate.net

Exploration of New Applications: Scientists are exploring the utility of this compound in new contexts. solubilityofthings.com This includes its potential role in biological systems and biochemistry. solubilityofthings.com Furthermore, research is directed towards developing new analytical methods, such as naked-eye detection of drugs on paper-based devices, and creating novel functional materials by leveraging its unique coordination and thermal properties. cymitquimica.comehu.eus

Data Tables

Table 1: General Properties of this compound

| Property | Value |

| Chemical Formula | C₂CoN₂S₂ |

| Molar Mass | 175.098 g/mol |

| CAS Number | 3017-60-5 |

| Appearance | Anhydrous: Dark grey/black powder; Hydrated: Blue solid |

| Structure | Anhydrous: Layered coordination polymer; Trihydrate: Isolated tetrahedral Co(SCN)₂(H₂O)₂ centers |

| Solubility | Soluble in water and ethanol (B145695) |

Data sourced from references solubilityofthings.comcymitquimica.comwikipedia.org

Structure

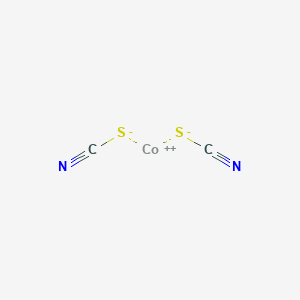

3D Structure of Parent

Properties

IUPAC Name |

cobalt(2+);dithiocyanate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CHNS.Co/c2*2-1-3;/h2*3H;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDBQWVYFLTCFF-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#N)[S-].C(#N)[S-].[Co+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2CoN2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00890569 | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3017-60-5 | |

| Record name | Thiocyanic acid, cobalt(2+) salt (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cobalt(II) thiocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00890569 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cobalt dithiocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.234 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COBALTOUS THIOCYANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q59BVN759I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparation Routes for Cobalt Ii Thiocyanate and Its Derivatives

Overview of Solution-Phase Synthesis Techniques for Cobalt(II) Thiocyanate (B1210189) Coordination Complexes

Solution-phase synthesis is the most common and versatile approach for preparing cobalt(II) thiocyanate coordination complexes. These methods typically involve the reaction of a cobalt(II) salt, often cobalt(II) chloride or cobalt(II) sulfate, with a source of thiocyanate ions, such as potassium thiocyanate or ammonium (B1175870) thiocyanate, in a suitable solvent. imist.maiucr.orgnih.govresearchgate.net The resulting this compound can then be reacted with various organic ligands to form a wide range of coordination complexes.

The choice of solvent is crucial and can influence the final product. Solvents such as water, ethanol (B145695), methanol (B129727), and acetonitrile (B52724) are frequently used, either alone or in combination. mdpi.comiucr.orgbohrium.com For instance, the reaction of this compound with 3-methylpyridine (B133936) in water leads to the formation of discrete octahedral complexes. researchgate.net In another example, reacting Co(NCS)₂ with 3-cyanopyridine (B1664610) N-oxide in ethanol yields yellow needle-like crystals of [Co(SCN)₂(C₆H₄N₂O)₄]. iucr.orgnih.gov

The stoichiometry of the reactants, temperature, and reaction time are also critical parameters that can be adjusted to control the composition and structure of the resulting complex. By carefully controlling these conditions, chemists can selectively synthesize complexes with desired properties. For example, the reaction of Co(NCS)₂ with 4-methylpyridine (B42270) N-oxide can lead to two different compounds with either sixfold or fivefold coordination around the cobalt(II) cation, depending on the reaction conditions. nih.gov

Crystal Growth Methods for Crystalline this compound Compounds

The growth of high-quality single crystals is essential for determining the precise three-dimensional structure of this compound compounds through techniques like X-ray crystallography. Several methods are employed to achieve this, with the silica (B1680970) gel growth technique and slow solvent evaporation being particularly notable.

Silica Gel Growth Technique for Single Crystals of this compound Systems

The silica gel technique is a diffusion-based method that allows for the slow and controlled growth of single crystals, which can be particularly useful for compounds that are sparingly soluble or prone to rapid precipitation. researchgate.netbcrec.idresearchgate.net In this method, a gel, typically prepared from sodium metasilicate, is used as a medium to control the diffusion of reactants. researchgate.netdrbgrpublications.in For instance, single crystals of cobalt mercury thiocyanate have been successfully grown in silica gel. researchpublish.com Similarly, this technique has been employed for the growth of cobalt(II) oxalate (B1200264) crystals, which can serve as precursors for other materials. bcrec.idresearchgate.net The pH of the gel is a critical parameter that needs to be controlled to facilitate crystal growth. researchgate.netdrbgrpublications.in

Slow Solvent Evaporation Method for this compound Crystals

Slow solvent evaporation is a widely used and straightforward technique for growing single crystals of this compound complexes. researchgate.netgrafiati.comresearchgate.net This method involves dissolving the synthesized complex in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly over a period of days, weeks, or even months. iucr.orgnih.gov As the solvent evaporates, the concentration of the solute increases, eventually reaching a supersaturated state from which crystals can nucleate and grow.

For example, single crystals of tetraaquabis(thiocyanato-κN)cobalt(II)–caffeine–water (1/2/4) co-crystal were grown by the slow evaporation of a water-ethanol solution over several months. iucr.orgnih.gov Similarly, the slow evaporation of a methanolic solution was used to grow crystals of cobalt(II) complexes with a pyrazole-derived Schiff base ligand. bohrium.com The choice of solvent and the rate of evaporation are key factors that influence the size and quality of the resulting crystals.

Directed Synthesis of Specific this compound Coordination Geometries with Diverse Ligands

The thiocyanate anion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen or the sulfur atom, or it can bridge two metal centers. This versatility, combined with the use of various ancillary ligands, allows for the directed synthesis of this compound complexes with specific coordination geometries, including tetrahedral, octahedral, and polymeric structures.

The coordination geometry around the cobalt(II) ion is significantly influenced by the nature of the other ligands present in the coordination sphere. For instance, reaction with ortho-substituted pyridine (B92270) ligands like 2-methylpyridine, 2-bromopyridine, and 2-chloropyridine (B119429) leads to the formation of tetrahedral complexes with the general formula [Co(NCS)₂L₂]. rsc.org In contrast, the use of 4-methylpyridine N-oxide can result in either octahedral or trigonal-bipyramidal coordination geometries. nih.gov

The choice of ligand can also direct the formation of extended structures. For example, using bridging ligands can lead to the formation of coordination polymers. The reaction of Co(NCS)₂ with 4-(hydroxymethyl)pyridine can yield either discrete complexes or one-dimensional chains, depending on the reaction conditions and the presence of solvent molecules. mdpi.comresearchgate.net Similarly, the use of 4-vinylpyridine (B31050) or 4-benzoylpyridine (B1666322) as co-ligands results in the formation of chain-like structures where the cobalt(II) cations are linked by bridging thiocyanato anions. researchgate.net

The following table summarizes the synthesis of various this compound complexes with different ligands and the resulting coordination geometries.

| Ligand | Resulting Complex Formula | Coordination Geometry | Reference |

| 4-Methylpyridine N-oxide | [Co(NCS)₂(C₆H₇NO)₄] | Octahedral | nih.gov |

| 4-Methylpyridine N-oxide | [Co(NCS)₂(C₆H₇NO)₃] | Trigonal-bipyramidal | nih.gov |

| 4-Vinylpyridine | [Co(NCS)₂(4-vinylpyridine)₂]n | Octahedral (chain) | researchgate.net |

| 4-Benzoylpyridine | [Co(NCS)₂(4-benzoylpyridine)₂]n | Octahedral (chain) | researchgate.net |

| 4-(Hydroxymethyl)pyridine | [Co(NCS)₂(hmpy)₄] | Octahedral | mdpi.comresearchgate.net |

| 4-(Hydroxymethyl)pyridine | [Co(NCS)₂(hmpy)₂(EtOH)₂] | Octahedral | mdpi.comresearchgate.net |

| 4-(Hydroxymethyl)pyridine | [Co(NCS)₂(hmpy)₂(H₂O)₂] | Octahedral | mdpi.comresearchgate.net |

| 4-(Hydroxymethyl)pyridine | [Co(NCS)₂(hmpy)₂]n | Octahedral (chain) | mdpi.comresearchgate.net |

| 2-Methylpyridine | [Co(NCS)₂(2-methylpyridine)₂] | Tetrahedral | rsc.org |

| 2-Bromopyridine | [Co(NCS)₂(2-bromopyridine)₂] | Tetrahedral | rsc.org |

| 2-Chloropyridine | [Co(NCS)₂(2-chloropyridine)₂] | Tetrahedral | rsc.org |

| 3-Methylpyridine | [Co(NCS)₂(3-methylpyridine)₄] | Octahedral | researchgate.net |

| 3-Methylpyridine | [Co(NCS)₂(3-methylpyridine)₂(H₂O)₂] | Octahedral | researchgate.net |

| Caffeine | [Co(NCS)₂(H₂O)₄]·2C₈H₁₀N₄O₂·4H₂O | Octahedral | iucr.orgnih.gov |

| Bathocuproine | [Co(bathocup)(NCS)₂] | Tetrahedral | mdpi.com |

| 3-Cyanopyridine N-oxide | [Co(SCN)₂(C₆H₄N₂O)₄] | Octahedral | iucr.orgnih.gov |

Functionalization Strategies for this compound Precursors

This compound serves as a versatile precursor for the synthesis of more complex and functional materials. sigmaaldrich.com One key strategy involves the substitution of the thiocyanate ligands or the ancillary ligands with other functional groups to tailor the properties of the final compound.

For instance, this compound can be used as a starting material to create single-chain magnets, which are materials that exhibit magnetic properties. sigmaaldrich.com The functionalization can also be aimed at creating catalytically active species. Although not directly involving this compound, related cobalt(II) precursors like cobalt(II) bis(carboxylates) can be activated for C-H functionalization reactions by treatment with reagents like B₂Pin₂ or HBPin, leading to the formation of catalytically active cobalt(I) boryl complexes. nih.gov This highlights the potential for functionalizing cobalt complexes derived from simple precursors.

Another approach involves using this compound in the synthesis of heterometallic complexes. For example, it has been used in conjunction with other metal salts to create bimetallic and trimetallic thiocyanate complexes with interesting optical and magnetic properties. drbgrpublications.inresearchpublish.comresearchgate.net The thiocyanate ligand's ability to bridge different metal centers is key to the formation of these extended structures.

Advanced Structural Characterization of Cobalt Ii Thiocyanate Complexes

Single-Crystal X-ray Diffraction Analysis of Cobalt(II) Thiocyanate (B1210189) Structures

Single-crystal X-ray diffraction stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique has been extensively applied to cobalt(II) thiocyanate complexes, revealing a remarkable diversity in their structural chemistry.

The coordination geometry of the cobalt(II) ion in its thiocyanate complexes is highly dependent on the nature of the other ligands present in the coordination sphere. The most commonly observed geometries are octahedral and tetrahedral. nih.gov

Octahedral Coordination: A significant number of this compound structures exhibit a six-coordinate, octahedral geometry. nih.gov In these complexes, the cobalt(II) ion is typically bound to two thiocyanate ligands and four other donor ligands. For instance, in the complex diisothiocyanatotetrakis(4-methylpyridine N-oxide)cobalt(II), the Co(II) cation is octahedrally coordinated by two terminal N-bonding thiocyanate anions in trans positions and four 4-methylpyridine (B42270) N-oxide ligands. nih.gov Similarly, octahedral coordination is observed in complexes with co-ligands such as 2-methylpiperazine (B152721) and 4-(hydroxymethyl)pyridine. bohrium.commdpi.com In some cases, solvent molecules like water or ethanol (B145695) can also occupy coordination sites to complete the octahedral sphere. mdpi.com

Tetrahedral Coordination: Tetrahedral geometry is also a prevalent coordination mode for cobalt(II) in thiocyanate complexes. nih.gov A classic example is the tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻, which is responsible for the blue color observed in the well-known this compound test for cocaine. researchgate.netnih.gov In this ion, the cobalt(II) center is surrounded by four nitrogen-bonded thiocyanate ligands in a tetrahedral arrangement. Another example is seen in a polymorph of bis(benzimidazole)bis(thiocyanato-N)cobalt(II), where the cobalt(II) ion is in a four-coordinate environment provided by two benzimidazole and two isothiocyanate ligands. mdpi.com

Other Geometries: Less commonly, other coordination geometries can be adopted. For example, a five-coordinate, trigonal-bipyramidal geometry has been reported for diisothiocyanatotris(4-methylpyridine N-oxide)cobalt(II). nih.gov In this complex, the Co(II) cation is coordinated by two terminal N-bonding thiocyanate anions in the axial positions and three 4-methylpyridine N-oxide ligands in the equatorial positions. nih.gov

| Compound/Ion | Coordination Geometry | Co-ligand(s) |

| [Co(NCS)₂(C₆H₇NO)₄] | Octahedral | 4-methylpyridine N-oxide |

| [Co(SCN)₄]²⁻ | Tetrahedral | None |

| [Co(NCS)₂(C₆H₇NO)₃] | Trigonal-bipyramidal | 4-methylpyridine N-oxide |

| [Co(Hbzim)₂(SCN)₂] | Tetrahedral | Benzimidazole |

| [Co(NCS)₂(hmpy)₂(EtOH)₂] | Octahedral | 4-(hydroxymethyl)pyridine, Ethanol |

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a known phenomenon in this compound coordination compounds. mdpi.comnih.gov Different polymorphs of the same compound can exhibit variations in their physical properties. These structural differences often arise from subtle changes in intermolecular interactions and packing arrangements.

For example, bis(benzimidazole)bis(thiocyanato-N)cobalt(II) is known to exist in at least three polymorphic forms. mdpi.com While the fundamental coordination geometry around the cobalt(II) ion remains tetrahedral in these polymorphs, they differ in their intermolecular interactions, which can be clarified by detailed analysis of the crystal structures. mdpi.com Another instance of polymorphism has been reported for diisothiocyanatotetrakis(4-methylpyridine)cobalt(II), where a new polymorphic modification was identified with discrete complexes in which the Co(II) cations are octahedrally coordinated. nih.gov The majority of polymorphic modifications in this class of compounds are observed for discrete complexes with terminally N-bonded ligands. nih.gov

Powder X-ray Diffraction Studies of Polycrystalline this compound Materials

Powder X-ray diffraction (PXRD) is a valuable tool for the characterization of polycrystalline this compound materials. While single-crystal X-ray diffraction provides the most detailed structural information, PXRD is often used for phase identification and to confirm the bulk purity of a synthesized compound. mdpi.comnih.gov The experimental PXRD pattern of a newly synthesized material can be compared with a pattern calculated from single-crystal X-ray diffraction data to verify that a pure phase has been obtained. nih.gov In cases where suitable single crystals cannot be grown, PXRD data can sometimes be used for structure determination, often in conjunction with computational modeling techniques. mdpi.com

Spectroscopic Structural Elucidation of this compound Entities

Spectroscopic techniques, particularly vibrational spectroscopy, provide complementary information to diffraction methods, offering insights into the bonding and coordination environment of the thiocyanate ligand.

Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful probes of the coordination mode of the thiocyanate (SCN⁻) ligand. The thiocyanate ion is an ambidentate ligand, meaning it can coordinate to a metal ion through either the nitrogen atom (isothiocyanate, M-NCS), the sulfur atom (thiocyanate, M-SCN), or it can bridge two metal ions (M-NCS-M'). The vibrational frequencies of the C≡N and C-S stretching modes are sensitive to the coordination mode.

The C≡N stretching vibration is particularly informative. nih.gov

N-coordination (isothiocyanate): In N-bonded complexes, the C≡N stretching frequency typically appears in the range of 2040-2080 cm⁻¹.

S-coordination (thiocyanate): For S-bonded complexes, the C≡N stretching frequency is generally observed at higher wavenumbers, often above 2100 cm⁻¹.

Bridging coordination: Bridging thiocyanate ligands also show a C≡N stretching frequency at higher wavenumbers, typically above 2100 cm⁻¹.

X-ray Photoelectron Spectroscopy (XPS) for this compound Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. thermofisher.com When analyzing this compound, XPS provides definitive evidence for the +2 oxidation state of the cobalt ion.

The high-resolution XPS spectrum for cobalt is characterized by the Co 2p region, which exhibits spin-orbit splitting into two main peaks: Co 2p³/² and Co 2p¹/². For Co(II) compounds, the Co 2p³/² peak typically appears at a binding energy of approximately 780-781 eV, while the Co 2p¹/² peak is found at higher binding energy. researchgate.netresearchgate.net The energy separation between these two peaks, known as the spin-orbit splitting (ΔE), is approximately 15-16 eV for Co(II) complexes. researchgate.netresearchgate.net

A hallmark feature for high-spin Co(II) species in the Co 2p spectrum is the presence of strong, well-defined "shake-up" satellite peaks at higher binding energies relative to the main 2p³/² and 2p¹/² peaks. thermofisher.com These satellites arise from the photoemission process where a core electron is ejected, and simultaneously a valence electron is promoted to a higher-energy unoccupied orbital. The presence of these satellite structures, typically found about 5-6 eV above the main Co 2p³/² peak, is a robust indicator of the Co(II) electronic state. researchgate.netthermofisher.com In contrast, Co(III) species generally show much weaker or absent satellite features and a smaller spin-orbit splitting.

The expected XPS data for a typical this compound complex would demonstrate these characteristic features, confirming the divalent nature of the cobalt center.

Table 1: Representative XPS Binding Energies for Cobalt(II) Species This table is generated based on typical values for Co(II) compounds as specific data for this compound was not available.

| Spectral Region | Peak Assignment | Typical Binding Energy (eV) | Key Features |

| Co 2p | Co 2p³/² | ~780.3 - 781.2 | Main photoemission peak for the Co(II) state. |

| Co 2p | Shake-up Satellite (Sat. 1) | ~786.0 - 787.0 | Characteristic satellite peak confirming Co(II). thermofisher.com |

| Co 2p | Co 2p¹/² | ~796.1 - 797.0 | Spin-orbit partner to the Co 2p³/² peak. researchgate.net |

| Co 2p | Shake-up Satellite (Sat. 2) | ~802.6 | Satellite associated with the Co 2p¹/² peak. researchgate.net |

Surface Analysis Techniques for Intermolecular Contacts in this compound Crystal Packing

The crystal packing of this compound and its complexes is governed by a variety of intermolecular, non-covalent interactions. While experimental surface science techniques like Atomic Force Microscopy (AFM) or Scanning Tunneling Microscopy (STM) can probe surface topography, the most detailed insights into intermolecular contacts at the atomic level are derived from single-crystal X-ray diffraction data. nih.gov This data can be further analyzed using computational surface analysis methods, such as Hirshfeld surface analysis, to visualize and quantify the intermolecular interactions.

X-ray diffraction studies on various solvated and ligated this compound complexes reveal that the crystal structures are often consolidated into three-dimensional networks through extensive hydrogen bonding. nih.govnih.gov The thiocyanate ligand, with its nitrogen and sulfur atoms, and coordinated ligands like water, ethanol, or other organic molecules, act as hydrogen bond donors and acceptors. nih.govnih.goviucr.org

Commonly observed intermolecular contacts include:

O-H···N and O-H···S Hydrogen Bonds: In hydrated or solvated crystals, the hydroxyl groups of water or alcohol ligands form strong hydrogen bonds with the nitrogen or sulfur atoms of the thiocyanate ligands of neighboring complexes. nih.goviucr.org

π-π Interactions: In complexes containing aromatic ligands, π-π stacking interactions can occur between the aromatic rings of adjacent molecules, further influencing the crystal packing. iucr.org

In the crystal structure of tetraaquabis(thiocyanato-κN)cobalt(II), for example, the complex molecules are linked into a 3D network through a combination of O-H···N, O-H···O, C-H···S, and O-H···S hydrogen bonds, as well as π–π interactions. iucr.org Similarly, in complexes with urotropine and ethanol, the building blocks are connected via O—H⋯N and C—H⋯S hydrogen bonding. nih.govnih.gov The structure of this compound trihydrate features a hydrogen-bonding network involving the sulfur atom and water molecules, with Co-N-C-S-Co links creating bridges between cobalt centers. iucr.org

Hirshfeld surface analysis is a powerful computational tool used to partition crystal space and visualize intermolecular contacts. It generates a surface around a molecule, colored according to the type and closeness of intermolecular contacts, providing a detailed picture of the crystal packing environment. This method allows for the quantification of different types of intermolecular interactions, confirming the prevalence of the hydrogen bonds and other weak interactions identified by crystallography.

Table 2: Summary of Intermolecular Contacts in this compound Complexes

| Complex Composition | Types of Intermolecular Contacts Observed | Resulting Supramolecular Structure |

| [Co(NCS)₂(urotropine)₂(ethanol)₂] | O—H⋯N, C—H⋯S hydrogen bonding nih.gov | Three-dimensional network nih.gov |

| Co(NCS)₂(ethanol)₄₂ | O—H⋯N, C—H⋯N hydrogen bonding nih.gov | Three-dimensional network nih.gov |

| [Co(NCS)₂(H₂O)₄]·2C₈H₁₀N₄O₂·4H₂O (caffeine co-crystal) | O—H⋯N, O—H⋯O, C—H⋯S, O—H⋯S hydrogen bonds; π–π interactions iucr.org | Three-dimensional network iucr.org |

| [(SCN)₂Co(H₂O)₂]·H₂O | Hydrogen-bonding network involving sulfur and water molecules iucr.org | Crystalline solid iucr.org |

| Dithiocyanato(urotropine)triethanolcobalt(II) | O—H⋯N, O—H⋯S, C—H⋯S hydrogen bonding nih.gov | Three-dimensional network nih.gov |

Coordination Chemistry and Complex Formation of Cobalt Ii Thiocyanate

Mechanistic Investigations of Cobalt(II) Thiocyanate (B1210189) Complexation in Solution

The complexation of cobalt(II) with thiocyanate ions in solution is a dynamic process, heavily influenced by the solvent, temperature, and the presence of other coordinating species. The dissolution of solid cobalt(II) thiocyanate, a brown-yellow coordination polymer, in solvents like water results in a pink solution. chalmers.se This color is indicative of the formation of octahedral cobalt(II) complexes. chalmers.se The mechanism of complex formation involves the substitution of solvent molecules in the coordination sphere of the solvated Co(II) ion by thiocyanate ligands.

The formation of tetrahedral this compound complexes, most notably the intensely blue tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻, is a hallmark of this system. chalmers.senih.gov These complexes are typically formed in the presence of a high concentration of thiocyanate ions or in organic solvents. acs.orgmit.edu Spectrophotometric studies have been instrumental in identifying the species present in solution. acs.org The mechanism involves a stepwise replacement of solvent molecules or other ligands by thiocyanate ions. researchgate.net

In aqueous solutions, the equilibrium can be shifted towards the formation of the tetrahedral [Co(NCS)₄]²⁻ complex, which can be observed by a color change from pink to blue. chalmers.sebrainly.com The stability of this complex is enhanced in non-aqueous solvents or in micellar solutions of nonionic surfactants. mit.eduresearchgate.net The formation of the tetrahedral complex from the neutral Co(SCN)₂ can be represented by the following reaction: Co(SCN)₂ + 2 SCN⁻ ⇌ [Co(SCN)₄]²⁻ mit.edu

Quantum chemical calculations on complexes like {[Co(SCN)₄] (C₈H₁₂N)₃}·Cl and {Co(SCN)₄₂}·2Cl confirm a slightly distorted tetrahedral geometry around the Co(II) ion, with coordination occurring through the nitrogen atom of the thiocyanate ligand. nih.gov The Co–N bond distances in these complexes are typically around 1.95 Å. nih.gov

In aqueous solutions and in the presence of coordinating solvents or ligands, this compound predominantly forms octahedral complexes. chalmers.seresearchgate.net The characteristic pink color of aqueous this compound solutions is due to the presence of hexacoordinated species such as [Co(H₂O)₆]²⁺ and aquated thiocyanate complexes like [Co(H₂O)ₙ(SCN)ₘ]²⁻ᵐ (where n + m = 6). chalmers.se

The formation of octahedral complexes is favored by ligands that can effectively coordinate to the cobalt(II) center, including water, ammonia (B1221849), and various organic molecules. ncert.nic.infiveable.me For instance, the reaction of Co(NCS)₂ with 4-(hydroxymethyl)pyridine can lead to the formation of discrete octahedral complexes like [Co(NCS)₂(hmpy)₄] and [Co(NCS)₂(hmpy)₂(H₂O)₂]. researchgate.netmdpi.com Similarly, reaction with 4-methylpyridine (B42270) N-oxide yields the octahedral complex [Co(NCS)₂(C₆H₇NO)₄], where the Co(II) ion is coordinated by two terminal N-bonding thiocyanate anions and four 4-methylpyridine N-oxide ligands. nih.gov

A fascinating example of the interplay between tetrahedral and octahedral geometries is observed in thiocyanate ionic liquids. Here, a reversible switch from the tetrahedral [Co(NCS)₄]²⁻ complex at room temperature to the octahedral [Co(NCS)₆]⁴⁻ complex occurs upon cooling to around 233 K. rsc.org This transition is accompanied by a color change from blue to red and a change in the effective magnetic moment, demonstrating the subtle energetic balance between these coordination geometries. rsc.org

Influence of Ligand Type and Stoichiometry on this compound Coordination Spheres

The coordination sphere of cobalt(II) in thiocyanate complexes is highly dependent on the nature of other ligands present in the system and their stoichiometric ratios. The steric and electronic properties of these co-ligands dictate the final geometry and bonding mode of the resulting complex.

A wide array of this compound complexes has been synthesized using various nitrogen-containing organic ligands and organic solvents. These ligands can be simple monodentate species or more complex polydentate molecules.

Nitrogenous Bases: Ligands such as pyridine (B92270), aniline, 2-methylpiperazine (B152721), and 4-(hydroxymethyl)pyridine readily coordinate to Co(II) in the presence of thiocyanate. researchgate.netmdpi.comcdnsciencepub.combohrium.com For example, reacting Co(NCS)₂ with 4-(hydroxymethyl)pyridine (hmpy) can yield several products depending on the reaction conditions, including discrete octahedral complexes like [Co(NCS)₂(hmpy)₄] and polymeric chains of [Co(NCS)₂(hmpy)₂]n. researchgate.netmdpi.com Similarly, 2-methylpiperazine forms an octahedral complex with the formula [Co(L)₂(SCN)₄]. bohrium.com The use of 1-(2-pyrimidyl)piperazine can lead to either a tetrahedral complex where cobalt is surrounded by four isothiocyanate ligands or an octahedral one with two isothiocyanate anions and two nitrogen-amides, depending on the thiocyanate source used. americanelements.com

Organic Solvents: Solvents with donor properties, such as tetrahydrofuran (B95107) (THF), dioxane, methanol (B129727), and acetonitrile (B52724), can also act as ligands. researchgate.netcdnsciencepub.comacs.org For example, complexes with the stoichiometry CoHg(SCN)₄·2L (where L = THF, dioxane) have been synthesized, in which two solvent molecules coordinate to the cobalt center to create an octahedral environment. cdnsciencepub.com Reactions of M(II) ions with KSCN in various solvents can form octahedral trans-M(II)(NCS)₂(Sol)₄ (where M = Co; Sol = MeCN, THF). researchgate.net

The table below summarizes the coordination environments of some this compound complexes with different co-ligands.

| Co-Ligand (L) | Complex Formula | Coordination Geometry |

| 4-methylpyridine N-oxide | [Co(NCS)₂(L)₄] | Octahedral |

| 4-(hydroxymethyl)pyridine | [Co(NCS)₂(L)₄] | Octahedral |

| 4-(hydroxymethyl)pyridine | [Co(NCS)₂(L)₂(H₂O)₂] | Octahedral |

| 2-methylpiperazine | [Co(L)₂(SCN)₄] | Octahedral |

| Tetrahydrofuran (THF) | CoHg(SCN)₄·2L | Octahedral |

| Dioxane | CoHg(SCN)₄·2L | Octahedral |

| 1-(2-pyrimidyl)piperazine | [Co(L)₂(NCS)₂] | Octahedral |

| 1-(2-pyrimidyl)piperazine | [L-H]₂[Co(NCS)₄] | Tetrahedral |

Data compiled from references researchgate.netmdpi.comnih.govcdnsciencepub.combohrium.comamericanelements.com.

The thiocyanate ion (SCN⁻) is an ambidentate ligand, meaning it can coordinate to a metal center through either the nitrogen atom (isothiocyanato, M–NCS) or the sulfur atom (thiocyanato, M–SCN). ncert.nic.inwikipedia.org This property gives rise to linkage isomerism. ncert.nic.in In cobalt(II) complexes, the thiocyanate ligand typically binds through the nitrogen atom, which is consistent with the Hard and Soft Acids and Bases (HSAB) theory, as Co(II) is a borderline hard acid and the nitrogen end of the SCN⁻ ligand is harder than the sulfur end.

Most of the characterized this compound complexes feature the Co–NCS linkage. mdpi.comnih.govbohrium.com For example, in the octahedral complex with 4-methylpyridine N-oxide, the thiocyanate anions are terminally N-bonded. nih.gov Similarly, in the chain structure of [Co(NCS)₂(hmpy)₂]n, the thiocyanate ligands are terminally N-bonded. mdpi.com

However, the thiocyanate ligand can also act as a bridging ligand, connecting two metal centers (μ-1,3-N,S). This mode is less common for cobalt(II) but has been observed in other transition metal complexes.

Equilibrium Studies and Stability Constants of this compound Complexes

The formation of this compound complexes in solution is governed by chemical equilibria. The strength of the interaction between Co²⁺ and SCN⁻ ions is quantified by stability constants (also known as formation constants). wikipedia.org These constants are crucial for understanding the distribution of different complex species in solution under various conditions.

Spectrophotometric and calorimetric methods are commonly used to determine the stability constants of these complexes. researchgate.netnih.gov In aqueous solutions, the formation of the first few complexes can be described by stepwise equilibria:

Co²⁺ + SCN⁻ ⇌ [Co(SCN)]⁺, K₁ [Co(SCN)]⁺ + SCN⁻ ⇌ Co(SCN)₂, K₂ ...and so on.

Studies have identified the formation of [Co(NCS)]⁺, [Co(NCS)₂], and [Co(NCS)₄]²⁻ in aqueous and micellar solutions. researchgate.net A critical survey of available data recommends a value of lg(β₁) = 1.14(9) at an ionic strength of 1.0 mol dm⁻³ in aqueous solution. iupac.org

In non-aqueous solvents like methanol, the stability of the complexes can be different. A spectrophotometric study in methanol at 25 °C and an ionic strength of 1 M identified two mononuclear complexes with the following stability constants: nih.govsigmaaldrich.com

log β₁ = 1.6

log β₂ = 2.7

The table below presents some reported stability constants for this compound complexes.

| Complex | Solvent | Ionic Strength (M) | log β |

| [Co(SCN)]⁺ | Water | 1.0 | 1.14 |

| [Co(SCN)]⁺ | Methanol | 1.0 | 1.6 |

| [Co(SCN)₂] | Methanol | 1.0 | 2.7 |

Data compiled from references nih.goviupac.orgsigmaaldrich.com.

These equilibrium data are essential for applications such as solvent extraction, where the formation of the extractable [Co(SCN)₄]²⁻ complex is key to the separation process. mit.edu

Redox Interconversion Pathways Involving this compound Compounds

The redox chemistry of cobalt thiocyanate complexes is intricate, primarily involving the interconversion between cobalt(II) and cobalt(III) states. These transformations are significantly influenced by the coordination environment, including the nature of other ligands present in the complex and the solvent system. researchgate.netuniversiteitleiden.nl The thiocyanate ion (SCN⁻) itself plays a crucial role, not just as a ligand but also in modulating the electronic properties and stability of the different oxidation states of cobalt. universiteitleiden.nlvu.nl

Research has demonstrated that the interconversion between Co(II) and Co(III) can be triggered by the exchange of co-ligands. researchgate.netnih.govacs.org In specific systems involving disulfide ligands, the addition of thiocyanate anions can facilitate the formation of stable, low-spin octahedral cobalt(III)-thiolate complexes from high-spin cobalt(II)-disulfide precursors. researchgate.netuniversiteitleiden.nlnih.gov Conversely, the introduction of ligands like chloride ions can favor the reverse reaction, converting the Co(III)-thiolate species back to a Co(II)-disulfide compound. researchgate.netnih.gov This reversibility highlights the delicate balance that governs the redox state of the cobalt center. researchgate.net

The ligand field strength is a key determinant in these conversions. vu.nl Thiocyanate, along with solvents like acetonitrile, induces a stronger ligand field effect compared to ions such as chloride. vu.nl A stronger ligand field can increase the d-orbital splitting of the cobalt ion. vu.nl When this splitting energy becomes large enough to overcome the spin-pairing energy, it can favor a low-spin Co(II) state, which may be unstable. vu.nl This instability can drive an internal electron transfer, leading to the formation of a more stable low-spin Co(III) species. vu.nl

Computational studies have provided deeper insight into these pathways, showing that the substitution of ligands like acetonitrile or thiocyanate with chloride in a Co(III)-thiolate complex alters the character of the highest occupied molecular orbitals (HOMOs). researchgate.netnih.govacs.org Specifically, this exchange decreases the contribution of the sulfur p-orbital and increases the contribution of the cobalt d-orbital to the HOMO, facilitating the reduction of Co(III) to Co(II). researchgate.netnih.govacs.org

While much of the research focuses on the Co(II)/Co(III) couple, the thiocyanate ligand itself can participate in redox reactions, although this is more often explored in the context of electrocatalysis where cobalt complexes catalyze the oxidation of thiocyanate. rsc.org In these cases, the active form of the catalyst is often a Co(III) species which binds the thiocyanate ion before oxidation occurs. rsc.org

The solvent can also have a significant influence on the product of redox reactions. For instance, reacting a Schiff base ligand with cobalt nitrate (B79036) and sodium thiocyanate in an acetonitrile/water mixture yields a different cobalt(III) product than when the same reaction is conducted in a methanol/water mixture, indicating that the solvent system can govern the thermodynamic stability of the final complex. doi.org

The following table summarizes the observed redox interconversions in specific cobalt thiocyanate-containing systems.

| Initial Cobalt Complex (Oxidation State) | Reagent/Condition | Resulting Cobalt Complex (Oxidation State) | Reference(s) |

| [CoIII(L¹S)(MeCN)₂]²⁺ (Co(III)-thiolate) | Addition of thiocyanate anions | [CoIII(L¹S)(NCS)₂] (Co(III)-thiolate) | researchgate.netnih.gov |

| [CoIII(L¹S)(MeCN)₂]²⁺ (Co(III)-thiolate) | Addition of chloride ions | [CoII₂(L¹SSL¹)Cl₄] (Co(II)-disulfide) | researchgate.netnih.govnih.gov |

| [CoII₂(L¹SSL¹)Cl₄] (Co(II)-disulfide) | Removal of chloride ions (e.g., with AgBF₄) | [CoIII(L¹S)(MeCN)₂]²⁺ (Co(III)-thiolate) | researchgate.netnih.gov |

| [Co(L¹S)(bpy)]²⁺ (Co(III)-thiolate) | Addition of NEt₄Cl | [CoII₂(L¹SSL¹)Cl₄] (Co(II)-disulfide) | rsc.org |

Spectroscopic and Photophysical Properties of Cobalt Ii Thiocyanate

Electronic Absorption Spectroscopy (UV-Vis) of Cobalt(II) Thiocyanate (B1210189) Complexes

The electronic absorption spectra of cobalt(II) thiocyanate complexes are highly sensitive to the coordination environment of the Co(II) ion. This sensitivity gives rise to distinct spectral features and thermochromic behavior, which have been the subject of detailed research.

Correlating Spectral Features with this compound Coordination Geometry

The coordination geometry of this compound complexes plays a crucial role in determining their electronic absorption spectra and, consequently, their color. The two primary coordination geometries observed are tetrahedral and octahedral, each with a characteristic spectral signature.

The tetrahedral tetrathiocyanatocobaltate(II) anion, [Co(NCS)₄]²⁻, is renowned for its intense blue color. chalmers.se This characteristic hue is attributed to a strong absorption band in the visible region of the electromagnetic spectrum, typically centered around 630 nm. researchgate.net The high intensity of this absorption is a hallmark of d-d transitions in a tetrahedral ligand field, which are less forbidden by selection rules compared to those in centrosymmetric octahedral complexes.

In contrast, octahedral this compound complexes, such as [Co(NCS)₆]⁴⁻ or aquated species like trans-[Co(H₂O)₂(SCN)₂], exhibit a pink or reddish color. researchgate.netnih.gov This is due to a shift in the absorption maximum to a shorter wavelength, with a characteristic transition appearing around 472 nm. researchgate.net The molar absorptivity of these octahedral complexes is significantly lower than their tetrahedral counterparts, which is typical for the more symmetric octahedral geometry.

This distinct correlation between color, spectral features, and coordination geometry is fundamental to understanding the chemical behavior of this compound in various environments. The striking color difference between the blue tetrahedral and pink octahedral species has been widely utilized in qualitative analysis and as a visual indicator of coordination changes. chalmers.se

Table 1: Correlation of UV-Vis Spectral Features with this compound Coordination Geometry

| Coordination Geometry | Complex Ion | Color | Absorption Maximum (λmax) |

|---|---|---|---|

| Tetrahedral | [Co(NCS)₄]²⁻ | Blue | ~630 nm |

| Octahedral | [Co(NCS)₆]⁴⁻ | Pink/Red | ~472 nm |

Thermochromic Behavior of this compound Solutions and Complexes

Thermochromism, the reversible change in color with temperature, is a prominent feature of this compound solutions and certain complexes. This phenomenon is a direct consequence of the temperature-dependent equilibrium between different coordination geometries, most notably the tetrahedral and octahedral forms.

In solutions, particularly in ionic liquids, a reversible transition between the blue tetrahedral [Co(NCS)₄]²⁻ complex and the red octahedral [Co(NCS)₆]⁴⁻ complex can be observed upon cooling and heating. At ambient temperatures, the tetrahedral species, with its characteristic blue color, is generally favored. researchgate.net As the temperature is lowered, the equilibrium shifts towards the formation of the octahedral complex, resulting in a color change to red or pink. researchgate.net This transformation is accompanied by the corresponding changes in the UV-Vis absorption spectrum, with the intensity of the band around 630 nm decreasing and the band around 472 nm increasing upon cooling. researchgate.net This thermochromic behavior is driven by thermodynamic factors, where the change in coordination number is influenced by the temperature-dependent mobility and availability of the thiocyanate ligands in the solution.

This reversible color and spectral change demonstrates a dynamic equilibrium that is sensitive to thermal energy, making this compound systems interesting for applications in temperature-sensitive indicators and smart materials.

Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Compounds

Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful technique for studying paramagnetic species, such as high-spin cobalt(II) (a d⁷ ion with S = 3/2). However, the EPR spectra of high-spin Co(II) complexes, including those with thiocyanate ligands, are often complex and challenging to interpret. researchgate.netohiolink.edumarquette.edu

The spectra are typically characterized by broad resonances due to large g-anisotropy, significant spin-orbit coupling, and the mixing of excited states into the magnetic ground state. researchgate.net In many instances, especially in solution at higher temperatures, the rapid spin-lattice relaxation of the Co(II) ion leads to such significant broadening that the EPR signal may be difficult to observe, often necessitating measurements at very low (liquid nitrogen or helium) temperatures. sci-hub.box

For high-spin Co(II) complexes, the EPR spectra can sometimes be analyzed in terms of an effective spin S' = 1/2, particularly when there is a large zero-field splitting that separates the Kramers doublets. The observed g-values can be highly anisotropic, providing information about the symmetry of the coordination environment. For instance, a rhombic distortion in a tetrahedral system can lead to highly anisotropic spectra with a wide range of g-values.

While EPR is a valuable tool for probing the electronic structure of Co(II) centers, detailed studies with reported g-values and hyperfine coupling constants for well-defined this compound complexes are not extensively documented in the readily available literature. The complexity of the spectra often requires advanced techniques like multi-frequency EPR and sophisticated simulations for a thorough analysis. researchgate.netacs.org

Photoluminescence and Fluorescence Properties of this compound Derivatives

The study of the photoluminescence and fluorescence properties of this compound derivatives is an area that has not been extensively explored. Generally, cobalt(II) complexes are known to be poor emitters in the visible region due to efficient non-radiative decay pathways from their excited states.

However, the incorporation of this compound into specific coordination environments, such as coordination polymers with suitable organic ligands, can potentially lead to luminescent materials. For instance, a study on a one-dimensional coordination polymer of cobalt(I) thiocyanate with quinoline (B57606) reported luminescent properties in the solid state. nih.gov While this involves Co(I), it suggests that the combination of the thiocyanate ligand and appropriate organic linkers might induce luminescence in cobalt-containing systems.

Magnetic Properties and Magneto Structural Correlations in Cobalt Ii Thiocyanate Systems

Characterization of Magnetic Ordering in Cobalt(II) Thiocyanate (B1210189) Coordination Polymers

A fascinating characteristic of some antiferromagnetically ordered cobalt(II) thiocyanate assemblies is the occurrence of a metamagnetic transition. acs.orgnih.gov This phenomenon involves a field-induced transition from an antiferromagnetic to a ferromagnetic-like state. When an external magnetic field is applied that exceeds a certain critical field (Hc), the spins that were aligned antiparallel are forced to align parallel with the field.

For the compound [Co(NCS)2(4-ethylpyridine)2]n, a metamagnetic transition is initiated at a relatively low magnetic field of approximately 175 Oe for a polycrystalline sample. acs.org In another example, [Co(NCS)2(N-methylaniline)2]n, the metamagnetic transition is observed at a critical field of 430 Oe at 1.8 K. xn--michael-bhme-djb.de The field-dependent magnetization curves for these materials clearly show this transition, confirming the antiferromagnetic ground state. xn--michael-bhme-djb.de It has been noted that for linear chain compounds of the type [Co(NCS)2L2]n, where L is a pyridine (B92270) derivative, slow relaxation of magnetization can be observed in the antiferromagnetic phase, which is linked to Single-Chain Magnet behavior. uj.edu.pl

| Compound | Magnetic Ordering | Néel Temperature (TN) | Metamagnetic Critical Field (Hc) | Reference |

| [Co(NCS)2(4-ethylpyridine)2]n | Antiferromagnetic | 3.4 K | ~175 Oe | acs.org |

| [Co(NCS)2(aniline)2]n | Antiferromagnetic | - | - | nih.gov |

| [Co(NCS)2(N-methylaniline)2]n | Antiferromagnetic | 2.98(3) K | 430 Oe (at 1.8 K) | nih.govxn--michael-bhme-djb.de |

| Co(NCS)2 | Antiferromagnetic | - | - | acs.orgarxiv.org |

Single-Chain Magnet (SCM) Behavior in this compound Materials

Single-Chain Magnet (SCM) behavior is a prominent feature in certain this compound coordination polymers, arising from the combination of strong magnetic anisotropy of the individual cobalt(II) ions and significant magnetic interactions along the one-dimensional chains. nih.govnih.gov This behavior is characterized by slow relaxation of magnetization, a hallmark of magnetic bistability at the molecular level.

Slow magnetic relaxation is a key indicator of SCM behavior and has been observed in several this compound systems. acs.orgmdpi.com This phenomenon is often detected through alternating current (ac) magnetic susceptibility measurements, where an out-of-phase signal (χ'') appears at low temperatures. mdpi.commdpi.com The relaxation can be field-induced, meaning it is only observed in the presence of an external dc magnetic field. mdpi.comnih.gov

In the compound [Co(NCS)2(4-ethylpyridine)2]n, magnetic relaxations are observed in the antiferromagnetic state and are retained during the metamagnetic transition. acs.org This indicates a complex interplay between the long-range ordering and the single-chain dynamics. For a cobalt(II) chain based on 2-carboxypyrimidine (pymca), SCM behavior was observed below approximately 3 K, with a determined energy barrier (Δτ1/kB) of 31.2 K and a pre-exponential factor (τ0) of 5.4 × 10−9 s. nih.gov The relaxation dynamics in these systems can be complex, sometimes involving multiple relaxation processes. For instance, in some mononuclear Co(II)-pseudohalide complexes, two distinct slow relaxation processes have been identified. rsc.org The mechanisms governing this relaxation can vary, with processes like the Raman and Orbach mechanisms being dominant in different temperature regimes. rsc.org

The ideal, infinite one-dimensional chain is a theoretical construct, and real materials always contain defects, such as chain breaks or other structural imperfections. These defects can have a profound impact on the magnetic relaxation dynamics in this compound SCMs. In magnetically ordered SCM compounds, it has been suggested that the slow magnetic relaxations observed in zero field originate primarily from these defects rather than from the perfect crystal structure. researchgate.net

| Compound | SCM Behavior | Energy Barrier (Δτ/kB) | Pre-exponential Factor (τ0) | Reference |

| [Co(pymca)2·(H2O)4]SO4·2H2O | Yes | 31.2 K | 5.4 × 10-9 s | nih.gov |

| [Co(NCS)2(4-methoxypyridine)2]n | Yes | 44.9(5) K (long chains), 26.0(7) K (short chains) | - | researchgate.net |

Single-Ion Anisotropy and Exchange Anisotropy in this compound Complexes

The magnetic properties of this compound complexes, particularly their tendency to behave as SCMs, are fundamentally rooted in the magnetic anisotropy of the constituent cobalt(II) ions and the nature of the exchange interactions between them.

The high-spin cobalt(II) ion, with its unquenched orbital angular momentum in certain coordination geometries (like octahedral), is an excellent candidate for generating significant magnetic anisotropy. mdpi.comnih.gov This single-ion anisotropy can be of two main types: easy-axis (Ising-type), where the magnetic moment prefers to align along a specific axis, or easy-plane, where it prefers to lie within a particular plane. mdpi.comresearchgate.net

In many octahedral Co(II) complexes, an easy-plane magnetic anisotropy is observed. mdpi.com However, easy-axis anisotropy, which is crucial for SCM behavior, can also be achieved. For example, ab initio calculations for [Co(NCS)2(4-methoxypyridine)2]n revealed easy-axis anisotropy for the Co(II) centers. researchgate.net Theoretical calculations on a compound containing two different cobalt(II) coordination environments predicted a much stronger easy-axis anisotropy for the octahedral cobalt(II) ion compared to one with a vacant octahedral coordination. acs.org

In addition to the anisotropy of the individual ions, the exchange interaction between them can also be anisotropic. This exchange anisotropy describes how the strength of the magnetic coupling depends on the relative orientation of the interacting spins. The concurrent effects of single-ion anisotropy and exchange interactions are critical in determining the electronic structure and magnetization dynamics. nih.govrsc.orgresearchgate.net

For the SCM [Co(NCS)2(4-methoxypyridine)2]n, the exchange interaction was found to be anisotropic, with a calculated ratio of Jxx/Jzz of 0.21. researchgate.net This system was successfully described using an XXZ anisotropic Heisenberg model, which takes into account both the isotropic and anisotropic components of the exchange interaction. researchgate.net In another study on a spin-canted zigzag-chain compound, the model used to explain the SCM behavior included the tetragonal crystal field and spin-orbit interaction on each Co(II) ion, the antiferromagnetic Heisenberg exchange between neighboring ions, and the tilting of the anisotropy axes of adjacent Co units. nih.gov This tilting gives rise to spin canting and a net magnetization. nih.gov

| Compound | Single-Ion Anisotropy Type | Exchange Anisotropy (Jxx/Jzz) | Reference |

| [Co(NCS)2(4-methoxypyridine)2]n | Easy-axis | 0.21 | researchgate.net |

| [{Co(NCS)2}2(3-bromopyridine)3]n | Easy-axis (stronger for octahedral Co) | - | acs.org |

| [Co(H2L)(H2O)]∞ (L = 4-Me-C6H4-CH2N(CPO3H2)2) | High magnetic anisotropy | Described by Ising-type interaction | nih.gov |

Theoretical Modeling of Magnetic Properties in this compound Compounds

Theoretical modeling plays a crucial role in understanding the intricate magnetic properties of this compound compounds. By employing sophisticated computational techniques, researchers can delve into the electronic structure and magnetic interactions at a quantum level, providing insights that complement experimental findings. These theoretical approaches are particularly vital for elucidating the origins of magnetic anisotropy and for simulating the behavior of complex magnetic structures, which are hallmarks of this class of materials.

Ab Initio Calculations for Magnetic Anisotropy in this compound Centers

Ab initio, or first-principles, calculations are instrumental in determining the magnetic anisotropy of this compound centers. These calculations, which are based on the fundamental principles of quantum mechanics, can accurately predict the electronic structure and magnetic properties of a compound without relying on empirical parameters. For this compound systems, these methods have been successfully used to elucidate the nature of the single-ion anisotropy, which is a key factor in the development of single-chain magnet behavior.

In the context of this compound-based single-chain magnets, such as [Co(NCS)₂ (4-methoxypyridine)₂]n, ab initio calculations have revealed the presence of easy-axis anisotropy for the cobalt(II) centers. db-thueringen.deresearchgate.netnih.govnih.gov This type of anisotropy signifies that there is a preferred direction for the alignment of the magnetic moments, a prerequisite for slow magnetic relaxation. Furthermore, these calculations have quantified the exchange anisotropy, yielding a ratio of Jxx/Jzz of 0.21, which underscores the anisotropic nature of the magnetic exchange interactions within the chains. db-thueringen.deresearchgate.netnih.gov

The orientation of co-ligands has been identified as a significant factor influencing the single-ion anisotropy of the cobalt(II) centers. nih.gov Theoretical studies have demonstrated that the perpendicular or parallel orientation of the π planes of pyridine-based co-ligands relative to the thiocyanate chain direction can lead to variations in the magnitude of this anisotropy. nih.gov This highlights the sensitivity of the magnetic properties to subtle structural changes and showcases the predictive power of ab initio methods in designing new magnetic materials.

A summary of key parameters derived from ab initio calculations for a representative this compound compound is presented in the table below.

| Parameter | Calculated Value | Significance |

| Anisotropy Type | Easy-axis | Defines the preferred orientation of the magnetic moment. |

| Exchange Anisotropy (Jxx/Jzz) | 0.21 | Indicates the anisotropic nature of the magnetic coupling. db-thueringen.deresearchgate.netnih.gov |

| g-tensor components (gz) | ~6.786 (average) | Relates to the interaction of the electron spin with an external magnetic field. nih.gov |

Micromagnetic Monte Carlo Simulations for this compound Magnetic Structures

Micromagnetic Monte Carlo simulations are a powerful computational tool for investigating the collective magnetic behavior and elucidating the intricate magnetic structures that can arise in this compound systems. researchgate.netnih.govnih.gov This method allows for the simulation of a large number of interacting spins, making it possible to model the magnetic ordering and the influence of defects within the crystal lattice.

In the study of [Co(NCS)₂(4-methoxypyridine)₂]n, micromagnetic Monte Carlo simulations have been crucial in understanding the antiferromagnetic state and the slow magnetic relaxation observed below the critical temperature. researchgate.netnih.govnih.gov These simulations have successfully modeled the magnetic structure, revealing the presence of both antiferromagnetic and ferromagnetic regions under an applied magnetic field. researchgate.netresearchgate.net The simulations have also provided insights into the role of defects, such as domain walls, in the magnetic relaxation processes. researchgate.netresearchgate.net

By simulating the arrangement of magnetic moments within the crystal lattice, these calculations can generate visual representations of the magnetic structure. For instance, in the aforementioned compound, simulations have illustrated the arrangement of spin chains with two possible magnetization directions along the easy axis. researchgate.netresearchgate.net These models have been instrumental in explaining the experimental observations from AC susceptibility measurements, particularly the behavior of pristine versus defect-containing samples. researchgate.netnih.govnih.gov

The results from micromagnetic Monte Carlo simulations provide a bridge between the microscopic magnetic parameters, often derived from ab initio calculations, and the macroscopic magnetic properties observed experimentally. This synergy between theoretical modeling and experimental investigation is essential for a comprehensive understanding of the magneto-structural correlations in this compound compounds.

Electrical and Dielectric Properties of Cobalt Ii Thiocyanate Materials

Investigation of Dielectric Constant and Dielectric Loss in Cobalt(II) Thiocyanate (B1210189) Compounds

The dielectric properties of materials, specifically the dielectric constant (ε') and dielectric loss (tan δ), are crucial for applications in capacitors, energy storage, and nonlinear optical (NLO) devices. imeti.org Studies on various cobalt(II) thiocyanate compounds reveal a strong dependence of these properties on frequency.

A common characteristic observed in this compound complexes is a high dielectric constant at lower frequencies, which decreases as the frequency increases. researchpublish.com This phenomenon is attributed to the contribution of different types of polarization, including space charge, orientation, ionic, and electronic polarization. researchpublish.com At low frequencies, all these polarization mechanisms can contribute, leading to a high dielectric constant. As the frequency rises, slower mechanisms like space charge and dipolar polarization cannot keep up with the alternating field, causing the dielectric constant to drop before stabilizing at a lower value at high frequencies. researchpublish.com

For instance, single crystals of cobalt mercury thiocyanate (CoHg(SCN)₄) exhibit a very high dielectric constant of around 1500 in the low-frequency region (50 Hz). researchpublish.com This value sharply decreases with increasing frequency and becomes constant above 10 kHz. researchpublish.com Similarly, the dielectric loss in these crystals is higher at lower frequencies and diminishes as the frequency increases. researchpublish.com A low dielectric loss at high frequencies is a desirable characteristic for materials intended for NLO and optoelectronic applications, as it indicates higher optical quality. researchpublish.com

Another novel complex, [Co(SCN)₄]·2(C₅H₁₄N₂)·2(CNS), has been noted for its exceptionally large dielectric constant and a reasonably low dielectric loss (tan δ < 1) at low frequencies, highlighting its potential for use in components that store electric energy. jyu.fijyu.fi The dielectric response for a barium(II)-dibenzo-15-crown-5-ether-cobalt(II)-tetra-thiocyanate (BDBCCTC) complex also shows a typical pattern of decreasing dielectric constant and loss with increasing frequency. researchgate.net

The table below summarizes the dielectric properties reported for various this compound-based compounds.

| Compound | Dielectric Constant (ε') | Dielectric Loss (tan δ) | Frequency Range | Reference |

| Cobalt Mercury Thiocyanate (CoHg(SCN)₄) | High value of ~1500 at 50 Hz, decreases with frequency. | Decreases with increasing frequency. | 50 Hz - 5 MHz | researchpublish.com |

| [Co(SCN)₄]·2(C₅H₁₄N₂)·2(CNS) | Described as a "huge dielectric constant". | Reasonably low (< 1) at low frequencies. | Not specified | jyu.fijyu.fi |

| Barium-dibenzo-15-crown-5-ether-cobalt(II)-tetra-thiocyanate (BDBCCTC) | Decreases with increasing log of frequency. | Decreases with increasing log of frequency. | Not specified | researchgate.net |

This table is interactive. You can sort and filter the data as needed.

Photoconductivity Studies of this compound Single Crystals

Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. This property is central to the functioning of photodetectors and other photosensitive devices. Studies on single crystals containing cobalt(II) have demonstrated distinct photoconductive behaviors.

Research on ZnGa₂Se₄ single crystals doped with cobalt(II) ions revealed several photoconductivity peaks that are directly attributable to the cobalt impurity. aps.org At a temperature of 289 K, distinct peaks were observed at wavelengths of 729 nm (1.70 eV), 770 nm (1.61 eV), 808 nm (1.53 eV), 902 nm (1.37 eV), and 1021 nm (1.21 eV). aps.org These peaks are explained by electronic transitions involving the Co²⁺ ions, specifically between the valence band, the conduction band, and the energy levels of the ⁴T₁ state, which is split due to spin-orbit coupling effects in a Td point-group symmetry. aps.org

In addition to impurity-related photoconductivity, studies have been performed on complex single crystals where this compound is a primary component. A study on diaquatetrakis(thiocyanato)cobalt(II) mercury(II) N-methyl-2-pyrolidone (CMTWMP) single crystals confirmed the presence of photoconductivity. researchgate.net This finding suggests that the intrinsic structure of certain cobalt thiocyanate complexes contributes to their photosensitive electrical properties. researchgate.net The investigation of such properties is crucial for evaluating the potential of these materials in optical switching and sensor applications. researchgate.net

Electronic Conductivity Mechanisms in Doped this compound Nanowires

The inherent electrical conductivity of many cobalt-based coordination polymers, including those with thiocyanate ligands, can be low. Doping is a common strategy employed to enhance conductivity and introduce new electronic functionalities. While specific studies on doped this compound nanowires are not widely available, research on analogous cobalt(II) dithiocarbamate (B8719985) nanowires provides significant insight into the relevant mechanisms.

In a study on cobalt(II) dithiocarbamate nanowires, which were initially highly resistive, doping was used to induce both p-type and n-type conductivity. researchgate.net

P-type doping was achieved using iodine (I₂). The conductivity of the nanowires increased from 2.2 x 10⁻⁸ S·cm⁻¹ to 1.4 x 10⁻⁵ S·cm⁻¹ as the temperature was raised from 300 K to 425 K, indicating semiconducting behavior. researchgate.net The conduction mechanism was identified as an activated type, with plots of resistance versus inverse temperature showing two different slopes, suggesting two distinct activation energies in different temperature regimes. researchgate.net

N-type doping , accomplished with sodium-naphthalide, resulted in different current-voltage (I-V) characteristics. researchgate.net Low-level doping led to asymmetric I-V curves showing rectification, while higher doping levels made the curves more symmetric. researchgate.net

These findings in a closely related Co(II) coordination polymer suggest that a similar doping strategy could be effective for this compound nanowires. The mechanism of enhanced conductivity in doped systems often involves the introduction of charge carriers (holes or electrons) and the modification of the electronic band structure. mdpi.com For example, doping can create localized electronic states that facilitate charge transport through mechanisms like polaron hopping. mdpi.com

Furthermore, the incorporation of dopants like noble metals (e.g., platinum) into cobalt oxide nanowires has been shown to significantly enhance electronic conductivity. acs.org This enhancement is attributed to several factors: the higher intrinsic conductivity of the metal dopant, the creation of imperfections in the crystal structure that lower the energy barrier for electronic transitions, and a reduction in contact resistance within the nanowire network. acs.org Doping cobalt-based materials can disrupt existing conduction pathways, such as the hopping between Fe²⁺ and Fe³⁺ in cobalt-doped maghemite, but in materials like cobalt thiocyanate, it would primarily serve to introduce the charge carriers necessary for conduction. mdpi.com

Advanced Applications of Cobalt Ii Thiocyanate in Research and Technology

Analytical Chemistry Applications of Cobalt(II) Thiocyanate (B1210189) as a Reagent.prochemonline.combenchchem.com

Cobalt(II) thiocyanate is a versatile inorganic compound recognized for its significant role as a reagent in various analytical and forensic chemistry applications. Its utility stems from its ability to form distinctly colored complexes with a range of substances, enabling their detection and quantification. solubilityofthings.com

Metal Ion Detection and Quantification using this compound Colorimetry.solubilityofthings.comchemimpex.com

This compound is employed in colorimetric analysis for the detection and quantification of certain metal ions. solubilityofthings.com The principle of this application lies in the formation of colored coordination complexes. When this compound reacts with specific metal ions, it forms a characteristic blue-colored complex, the tetrathiocyanatocobaltate(II) ion, [Co(SCN)₄]²⁻. oup.com The intensity of the resulting color is proportional to the concentration of the metal ion, allowing for quantitative analysis using spectrophotometry. oup.com This method is particularly useful for creating a more selective determination of cobalt(II) itself, where the ion association complex formed with reagents like neotetrazolium chloride can be extracted into an organic solvent and measured photometrically. oup.com

| Metal Ion | Reagent System | Observed Result | Analytical Technique |

| Cobalt(II) | Ammonium (B1175870) Thiocyanate | Formation of blue [Co(SCN)₄]²⁻ complex | Spectrophotometry |

| Various Metals | This compound | Formation of colored chelates | Colorimetry |

Forensic Screening Methodologies Utilizing this compound (e.g., Cocaine Detection).benchchem.com

One of the most prominent applications of this compound is in the presumptive testing for cocaine, commonly known as the Scott test. wikipedia.org This colorimetric test is a rapid and cost-effective preliminary screening method used by law enforcement. wikipedia.org

The Scott test involves a multi-step procedure:

Addition of a this compound solution (often in glycerol (B35011) to stabilize the complex) to the suspected substance. The surface of cocaine hydrochloride particles will turn a bright blue. wikipedia.orgjst.go.jp

Addition of hydrochloric acid, which causes the blue color to turn pink. wikipedia.orgjst.go.jp

Addition of an organic solvent like chloroform. If cocaine is present, the organic layer will turn blue. wikipedia.orgjst.go.jp

The underlying chemistry involves the formation of an ion pair. The protonated cocaine molecule (Hcocaine⁺) forms a complex with the tetrathiocyanatocobaltate(II) anion, [Co(SCN)₄]²⁻, resulting in the formula (Hcocaine⁺)₂[Co(SCN)₄]²⁻. nd.edunih.govchalmers.se This blue complex is soluble in the organic solvent. nd.edu

It is crucial to note that the Scott test is a presumptive test, and its specificity can be affected by the amount of the drug used. jst.go.jp Several other substances can produce a blue color and are known as false positives. nih.govchalmers.se

Table of Substances Reactive with this compound Reagent:

| Substance | Result of Scott Test | Notes |

| Cocaine | Positive (Blue color in organic layer) | The primary target for this test. wikipedia.orgjst.go.jp |

| Lidocaine (B1675312) | False Positive | Commonly used as an adulterant for cocaine. wikipedia.orgnih.gov |

| Diphenhydramine | False Positive | Can also produce a blue organic layer. wikipedia.orgchalmers.se |

| Promazine | Positive reaction at higher amounts (≥5 mg) | Specificity is dose-dependent. jst.go.jp |

| Promethazine | Positive reaction at higher amounts (≥5 mg) | Specificity is dose-dependent. jst.go.jp |

| Chlorpromazine | Positive reaction at higher amounts (≥5 mg) | Specificity is dose-dependent. jst.go.jp |

Recent research using techniques like single-crystal X-ray diffraction has further elucidated the complex chemistry of these tests, confirming the formation of ion pairs like (Hlidocaine⁺)₂([Co(SCN)₄]²⁻)·H₂O in reactions with false positives such as lidocaine hydrochloride. nih.gov

Integration of this compound in Chromatographic Techniques (e.g., TLC).akjournals.comakjournals.com

This compound also serves as a valuable visualization reagent in thin-layer chromatography (TLC). akjournals.comakjournals.com After separating a mixture on a TLC plate, the plate can be sprayed with a this compound solution to detect the presence of certain compounds. akjournals.comakjournals.com

A notable application is the detection of the neonicotinoid insecticide, imidacloprid (B1192907). akjournals.comakjournals.com When sprayed with this compound reagent, imidacloprid appears as an intense blue-colored spot on the TLC plate. akjournals.comakjournals.com This method is reported to be selective and sensitive, as the reagent does not react with other common classes of insecticides like organochlorines, organophosphates, or pyrethroids. akjournals.comakjournals.com The blue color results from the formation of a coordination complex between the imidacloprid and the cobalt metal center of the reagent. akjournals.com This technique is particularly useful in forensic toxicology for the routine analysis of biological samples. akjournals.comakjournals.com

Materials Science Applications of this compound Precursors.prochemonline.combenchchem.com

In the field of materials science, this compound is a valuable precursor for the synthesis of advanced materials with applications in energy storage and catalysis. chemimpex.com

Synthesis of High-Performance Energy Storage Materials from this compound (e.g., Batteries, Dielectrics).chemimpex.com

Cobalt-based compounds are extensively researched for energy storage applications due to their good electrical conductivity and abundance. nih.govnih.gov this compound can be used as a starting material in the synthesis of these high-performance materials. chemimpex.com For instance, cobalt-containing polyoxometalates, which have shown potential as electroactive species in redox flow batteries, can be synthesized using cobalt precursors. mdpi.com Although direct synthesis from this compound is not always the primary route, its role as a precursor to various cobalt salts and complexes is significant in the broader context of materials synthesis. chemimpex.com Research has also explored the synthesis of Prussian Blue-like compounds from precursors including cobalt thiocyanate complexes for potential use as electrodes in potassium-ion batteries. scientific.net

Examples of Cobalt-Based Energy Storage Materials:

| Material Type | Precursor Mentioned | Application | Performance Highlight |